molecular formula C12H9BrINO B3236099 2-(Benzyloxy)-3-bromo-5-iodopyridine CAS No. 1361342-88-2

2-(Benzyloxy)-3-bromo-5-iodopyridine

Cat. No. B3236099
CAS RN: 1361342-88-2
M. Wt: 390.01 g/mol
InChI Key: PZCLVVGWQBEDRK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromo-5-iodopyridine is a heterocyclic compound with the following chemical formula: C₁₁H₈BrINO . It belongs to the class of 1,2,4-triazolo[1,5-a]quinazolines . These compounds have gained significance in medicinal chemistry due to their diverse biological functions and potential therapeutic applications .

3.

Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-3-bromo-5-iodopyridine can be elucidated using techniques such as X-ray crystallography or computational methods. These analyses reveal bond lengths, angles, and overall geometry. The compound’s crystal structure provides insights into its packing arrangement and intermolecular interactions .

properties

IUPAC Name

3-bromo-5-iodo-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrINO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCLVVGWQBEDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856958
Record name 2-(Benzyloxy)-3-bromo-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-bromo-5-iodopyridine

CAS RN

1361342-88-2
Record name 3-Bromo-5-iodo-2-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361342-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-3-bromo-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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